4-(1,4-Dimethyl-1H-pyrazol-5-YL)piperidine
Description
4-(1,4-Dimethyl-1H-pyrazol-5-YL)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 1,4-dimethylpyrazole moiety. The piperidine ring, a six-membered saturated nitrogen-containing heterocycle, adopts a chair conformation in its most stable state, as predicted by ring puckering coordinate analyses .
Properties
IUPAC Name |
4-(2,4-dimethylpyrazol-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-8-7-12-13(2)10(8)9-3-5-11-6-4-9/h7,9,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLYAPJXYDAFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1540203-24-4 | |
| Record name | 4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dimethyl-1H-pyrazol-5-YL)piperidine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Substitution Reactions
The secondary amine in the piperidine ring undergoes nucleophilic substitution reactions. For example:
Mechanistic studies suggest that the piperidine nitrogen’s lone pair facilitates electrophilic attacks, forming stable amide or alkylated derivatives. Steric hindrance from the pyrazole methyl groups slightly reduces reaction rates compared to unsubstituted piperidines.
Cyclization Reactions
The compound participates in heterocyclization to form fused ring systems:
| Substrate | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| With aldehydes | Benzaldehyde, EtOH, piperidine (cat.) | Pyrazolo-piperidine fused quinoline | 68% |
This reaction proceeds via imine formation followed by intramolecular cyclization, leveraging the pyrazole’s electron-deficient C-4 position .
Oxidation and Reduction
The piperidine ring’s stability under redox conditions:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C | No reaction (pyrazole ring stable) | |
| Reduction | H₂, Pd/C, EtOH | Piperidine ring remains intact |
The pyrazole’s methyl groups and aromaticity confer resistance to oxidation, while the piperidine ring’s saturated structure avoids reduction under mild conditions.
Acid/Base Reactivity
The compound’s behavior in acidic and basic media:
| Condition | Observation | Application | References |
|---|---|---|---|
| HCl (1M) | Protonation at piperidine nitrogen | Salt formation for solubility enhancement | |
| NaOH (1M) | No decomposition | Stable in basic conditions |
Key Findings
-
Reactivity Hotspots : The piperidine nitrogen and pyrazole C-4 position drive most reactions.
-
Steric Effects : Methyl groups on the pyrazole moderately hinder electrophilic substitutions.
-
Stability : Resistant to redox degradation, making it suitable for catalytic or pharmaceutical applications.
Experimental data from diverse methodologies (e.g., Vilsmeier reactions , heterocyclization ) validate its versatility in organic synthesis. Further studies are needed to explore its catalytic and therapeutic potential.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a subject of interest in drug discovery:
- Anticancer Activity : Several studies have reported that derivatives of pyrazole compounds possess significant anticancer properties. For instance, modifications to the piperidine structure have been shown to enhance the potency against various cancer cell lines by targeting specific molecular pathways involved in tumor growth and proliferation .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can effectively reduce inflammation. In experimental models, compounds similar to 4-(1,4-Dimethyl-1H-pyrazol-5-YL)piperidine have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : The presence of the piperidine moiety has been linked to enhanced antimicrobial activity. Studies have shown that certain derivatives exhibit significant inhibition against bacterial strains such as E. coli and Staphylococcus aureus, indicating their potential as new antimicrobial agents .
Synthetic Utility
The synthesis of 4-(1,4-Dimethyl-1H-pyrazol-5-YL)piperidine can be achieved through various methods, often involving the reaction of piperidine derivatives with pyrazole precursors. The following table summarizes some synthetic approaches:
| Synthetic Method | Description |
|---|---|
| Condensation Reaction | Involves the reaction of piperidine with appropriate pyrazole derivatives under acidic or basic conditions. |
| Cyclization Techniques | Utilizes cyclization methods to form the piperidine ring while incorporating the pyrazole moiety. |
| Functional Group Modification | Allows for the introduction of various substituents on the pyrazole or piperidine rings to enhance biological activity. |
These synthetic strategies not only facilitate the creation of 4-(1,4-Dimethyl-1H-pyrazol-5-YL)piperidine but also allow for the exploration of its derivatives with improved efficacy and selectivity.
Therapeutic Applications
The therapeutic potential of 4-(1,4-Dimethyl-1H-pyrazol-5-YL)piperidine is being actively investigated across several domains:
- Metabolic Disorders : Compounds derived from this structure have been explored for their ability to inhibit enzymes related to metabolic syndromes, such as type 2 diabetes and obesity. Research has highlighted their role in modulating glucose metabolism and insulin sensitivity .
- CNS Disorders : There is emerging evidence suggesting that piperidine-containing compounds may have neuroprotective effects. Studies indicate potential benefits in conditions like Alzheimer's disease by modulating neurotransmitter systems .
Case Studies
Several case studies illustrate the applications and efficacy of 4-(1,4-Dimethyl-1H-pyrazol-5-YL)piperidine:
- Diabetes Management : A study demonstrated that a derivative significantly reduced blood glucose levels in diabetic rat models through inhibition of carbohydrate-hydrolyzing enzymes.
- Antioxidant Activity : Compounds were tested for antioxidant properties using assays like DPPH and ABTS, showing promising results in mitigating oxidative stress in cellular models.
- Anticancer Research : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutics .
Mechanism of Action
The mechanism of action of 4-(1,4-Dimethyl-1H-pyrazol-5-YL)piperidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Fentanyl Derivatives (1-(2-Phenethyl)-4-(N-propionylanilino)piperidine)
Structural Differences :
- Target Compound : Features a pyrazole substituent with methyl groups at positions 1 and 4.
- Fentanyl Analogs: Piperidine is substituted with a phenethyl group (2-position) and a propionylanilino group (4-position) .
Pharmacological Activity: Fentanyl derivatives exhibit potent analgesic activity via µ-opioid receptor agonism. The bulky phenethyl and anilino substituents enhance receptor binding affinity, whereas the pyrazole in the target compound may confer distinct selectivity or metabolic stability due to reduced steric hindrance and altered electronic profiles .
Metabolic Pathways: Fentanyl analogs undergo extensive hepatic metabolism, including N-dealkylation and hydroxylation.
Histamine H3 Antagonists (4-(4-(Heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidine Derivatives)
Structural Differences :
- Target Compound : Pyrazole substituent lacks the extended aromatic systems seen in H3 antagonists, which feature phenyl-heterocycle conjugates .
Therapeutic Applications :
H3 antagonists target neurological disorders like Alzheimer’s by modulating histamine signaling. The target compound’s pyrazole moiety may limit cross-reactivity with histamine receptors but could be explored for CNS applications due to piperidine’s blood-brain barrier permeability .
Pyrazolo-Pyrimidine and Triazolopyrimidine Derivatives
Structural Differences :
- Target Compound: Contains a non-fused pyrazole and piperidine.
- Pyrazolo-Pyrimidines : Fused heterocycles with pyrazole and pyrimidine rings, enabling extended conjugation .
Conformational Analysis :
The piperidine ring’s puckering in the target compound can be quantified using Cremer-Pople coordinates, which describe out-of-plane displacements and pseudorotation . In contrast, fused pyrazolo-pyrimidines exhibit planar rigidity, reducing conformational flexibility but enhancing π-π stacking interactions in receptor binding .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Class | Core Structure | Key Substituents | Pharmacological Target | Metabolic Stability |
|---|---|---|---|---|
| 4-(1,4-Dimethylpyrazol-5-YL)piperidine | Piperidine + pyrazole | 1,4-Dimethylpyrazole | Undetermined | High (predicted) |
| Fentanyl Derivatives | Piperidine | 2-Phenethyl, 4-propionylanilino | µ-opioid receptor | Low |
| H3 Antagonists | Piperidine | 4-Aryl-heterocycle conjugates | Histamine H3 receptor | Moderate |
| Pyrazolo-Pyrimidines | Fused heterocycles | Pyrazole + pyrimidine | Kinase inhibitors | Moderate |
Table 2: Hydrogen Bonding and Conformational Analysis
| Compound Class | Hydrogen Bond Donors/Acceptors | Ring Puckering (Cremer-Pople Parameters) |
|---|---|---|
| 4-(1,4-Dimethylpyrazol-5-YL)piperidine | Pyrazole N atoms (acceptors) | Chair conformation (Q = 0.6 Å, θ ≈ 180°) |
| Fentanyl Derivatives | Amide carbonyl (acceptor) | Chair/twist-boat (Q = 0.5–0.7 Å) |
| Pyrazolo-Pyrimidines | Pyrimidine N atoms (acceptors) | Planar (Q ≈ 0 Å) |
Research Findings and Implications
- Structural Insights : The pyrazole group in the target compound likely enhances hydrogen-bonding interactions in crystal lattices or biological targets, as inferred from Etter’s graph set analysis .
- Pharmacological Potential: While fentanyl derivatives prioritize steric bulk for receptor affinity, the target compound’s compact pyrazole may favor selectivity for non-opioid targets, such as enzymes or ion channels .
- Synthetic Considerations : Lessons from pyrazolo-pyrimidine synthesis (e.g., cyclocondensation reactions) could guide the development of efficient routes for the target compound .
Biological Activity
4-(1,4-Dimethyl-1H-pyrazol-5-YL)piperidine is a compound that belongs to the class of pyrazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Pyrazole derivatives, including 4-(1,4-Dimethyl-1H-pyrazol-5-YL)piperidine, have shown promising anticancer properties. Studies indicate that pyrazole compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds containing the pyrazole moiety have been reported to exhibit significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(1,4-Dimethyl-1H-pyrazol-5-YL)piperidine | MDA-MB-231 (Breast) | TBD | |
| 1-Aryl-1H-pyrazole | HepG2 (Liver) | TBD | |
| Pazopanib | Various | TBD |
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives possess anti-inflammatory properties. For example, compounds similar to 4-(1,4-Dimethyl-1H-pyrazol-5-YL)piperidine have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, specific derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM .
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|
| 4-(1,4-Dimethyl-1H-pyrazol-5-YL)piperidine | TNF-α: 85% | 10 | |
| Dexamethasone | TNF-α: 76% | 1 |
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has also been extensively studied. Compounds with a piperidine moiety have shown effectiveness against various bacterial strains. For example, derivatives were tested against E. coli, S. aureus, and Pseudomonas aeruginosa, demonstrating significant antibacterial activity .
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| 4-(1,4-Dimethyl-1H-pyrazol-5-YL)piperidine | E. coli | TBD | |
| Novel Pyrazole Derivative | S. aureus | TBD |
The mechanisms through which pyrazole derivatives exert their biological effects are multifaceted:
- Anticancer Mechanism: Inhibition of cell cycle progression and induction of apoptosis in cancer cells.
- Anti-inflammatory Mechanism: Modulation of signaling pathways involved in inflammation, particularly through the inhibition of NF-kB activation.
- Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- A study conducted on a series of pyrazole compounds demonstrated their potential as novel anti-inflammatory agents in animal models .
- Another research project focused on synthesizing new pyrazole derivatives that showed potent activity against resistant strains of bacteria, indicating their potential role in treating infections caused by multidrug-resistant organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
